molecular formula C33H51NO7 B194089 Cycloposine CAS No. 23185-94-6

Cycloposine

Cat. No. B194089
CAS RN: 23185-94-6
M. Wt: 573.8 g/mol
InChI Key: OSOOWXRUSUHLOX-PBFVMIKGSA-N
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Description

Cyclosporine, also known as Cycloposine, is a steroid-sparing immunosuppressant used in organ and bone marrow transplants as well as inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and atopic dermatitis . It is used to prevent organ rejection after a kidney, heart, or liver transplant . Cyclosporine is also used to treat severe psoriasis or severe rheumatoid arthritis .


Synthesis Analysis

Cyclosporine is the main component of a new family of cyclic peptides each comprising 11 amino acids. These peptides are produced as secondary fungal metabolites by Cylindrocarpon lucidum Booth and Tolypocladium inflatum Gams . Cyclosporine synthetase (CySyn) is one of the most complex NRPS systems known, consisting of a single 1.7 MDa polypeptide capable of catalyzing a total of 40 partial reaction steps in the synthesis of cyclosporine A .


Chemical Reactions Analysis

Cyclosporine A was separated with high resolution from other cyclic peptides within 3 minutes using HPLC on a column packed with 2-µm nonporous octadecylsilyl silica particles .


Physical And Chemical Properties Analysis

Cyclosporine has a molecular weight of 1202.61 and is soluble in DMSO . Based on its physicochemical characteristics, cyclosporine A is a poor hydrogen bond donor, and has a small topological polar surface area, low rotatable bond count, and high log P value .

Scientific Research Applications

  • Cycloposine, a polar, glycosidic alkaloid from Veratrum californicum, is known for producing fetal cyclopia and central nervous system malformations in sheep. Its structure was identified as 3-glucosylcyclopamine, making it a glycoside of the teratogenic alkaloid cyclopamine (Keeler, 1969).

  • Cyclophosphamide, a chemotherapeutic agent, shows potential when combined with carmustine and etoposide in treating refractory Hodgkin's disease and non-Hodgkin's lymphoma, demonstrating its utility in oncology (Wheeler et al., 1990).

  • Intravenous cyclophosphamide has been used effectively and safely in treating severe and refractory juvenile dermatomyositis, showing significant improvement in muscle function and other related parameters (Riley et al., 2004).

  • Scolymoside, an active compound in Cyclopia subternata, possesses anticoagulant activities, indicating its potential for development as a novel anticoagulant. This highlights its importance in cardiovascular research (Yoon et al., 2015).

  • Cyclophosphamide's efficacy in treating severe juvenile dermatomyositis was modeled, providing insights into the disease's treatment with this drug (Deakin et al., 2018).

  • Cyclophosphamide has been studied for its use in multiple sclerosis, particularly in cases showing inflammatory components, such as relapses or gadolinium-enhancing lesions on MRI (Weiner & Cohen, 2002).

  • Research on cyclophosphamide-induced morphological changes in dental root development in mice provides insights into its effects on dental health (Kawakami et al., 2015).

  • Cyclosporine A's interaction with etoposide, a cancer drug, was examined, showcasing its potential in enhancing cancer treatment efficacy (Sato et al., 1996).

Safety And Hazards

Cyclosporine may increase your risk of developing serious infections, cancer, or transplant failure . It can cause serious side effects, including kidney failure or life-threatening infection . While using cyclosporine, you will need frequent blood tests to be sure cyclosporine is not causing harmful effects .

Future Directions

Cyclosporine has been used for the treatment of various conditions and its use is expanding. Research is being performed to evaluate the use of CsA-eluting contact lenses to treat dry eye . The future aspects of oral drug delivery system may be focused on the use of synthetic modification of cyclosporine which not only addresses the poor solubility but also takes care of GIT enzyme degradation .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOOWXRUSUHLOX-PBFVMIKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945852
Record name Cycloposine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

...CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. CLOSELY RELATED /STEROIDAL FURANO-PIPERIDINE/ COMPOUNDS DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE.
Record name CYCLOPOSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cycloposine

CAS RN

23185-94-6
Record name Cycloposine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloposine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,22S,23R)-17,23-Epoxyveratraman-3-yl β-D-glucopyranoside
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Record name CYCLOPOSINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOPOSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloposine
Reactant of Route 2
Cycloposine
Reactant of Route 3
Cycloposine
Reactant of Route 4
Cycloposine
Reactant of Route 5
Cycloposine
Reactant of Route 6
Cycloposine

Citations

For This Compound
174
Citations
RF Keeler - Steroids, 1969 - Elsevier
The structure was elucidated of a polar, glycosidic alkaloid, cycloposine, from Veratrum californicum, known to produce fetal cyclopia and related central nervous system malformations …
Number of citations: 50 www.sciencedirect.com
W Gaffield, M Benson, RE Lundin… - Journal of Natural …, 1986 - ACS Publications
… The attachment of the glucose residue to C-3 in cycloposine … The 13C-nmr spectrum of cycloposine resembled a summation of the … the attachment of the sugar at C-3 in cycloposine as in …
Number of citations: 38 pubs.acs.org
CM Chandler, JW Habig, AA Fisher… - Natural Product …, 2013 - journals.sagepub.com
… of cycloposine, the C-3 glycoside of cyclopamine. … of cycloposine to cyclopamine (6.6 g/kg) detailed in the patent literature (Figure 5) [15]. Considering full conversion of cycloposine to …
Number of citations: 9 journals.sagepub.com
RF Keeler - Lipids, 1978 - Wiley Online Library
… They are cyclopamine, jervine, and a compound that appeared to be the glycoside of cyclopamine, which we designated cycloposine (13). Structural analysis demonstrated the close …
Number of citations: 126 aocs.onlinelibrary.wiley.com
JK Chen - Natural product reports, 2016 - pubs.rsc.org
… Veratrum genus plants; 9 cyclopamine and cycloposine were originally named alkaloids V and … album by Masamune and co-workers, 11 and cycloposine was found to be the glycoside …
Number of citations: 67 pubs.rsc.org
P Heretsch, L Tzagkaroulaki… - Angewandte Chemie …, 2010 - Wiley Online Library
… only three compounds possessed this ability, and in various potencies, namely the known alkaloid jervine, alkaloid X (later identified as 3-glucosylcyclopamine and termed cycloposine)…
Number of citations: 150 onlinelibrary.wiley.com
RF Keeler - Proceedings-Symposium on Plant-Herbivore …, 1987 - books.google.com
… All are closely similar--cyclopamine being 11-deoxojervine and cycloposine the 3glucosyl glycoside of 11-deoxojervine. Both structure and configuration play essential roles in the …
Number of citations: 1 books.google.com
KD Welch, ST Lee, DR Gardner… - Poisoning by plants …, 2011 - cabidigitallibrary.org
… for this study contained cycloposine, the glycoside of cyclopamine. The concentration of cycloposine was approximately six times that of cyclopamine. Cycloposine has also been shown …
Number of citations: 6 www.cabidigitallibrary.org
X Dong-ming, H En-xi, W Shu-qin, W Xiao-guang… - Journal of Integrative …, 1990 - jipb.net
… 分析及化学方法鉴定为:西贝素(imperialine,1),西贝素或(imperia1iae一36-D一glucoside II),贝母辛(peimissine,III),西贝素氮氧化物(imperialine N一 oxide,IV),cyclopamiae(V)和cycloposine(VI…
Number of citations: 1 www.jipb.net
M Dirks - 2021 - search.proquest.com
… , and was determined to contain veratrosine, cycloposine, and an isomer of each, followed … Fraction 2 was predicted to be comprised of cycloposine, its isomer, an isomer of veratrosine…
Number of citations: 3 search.proquest.com

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